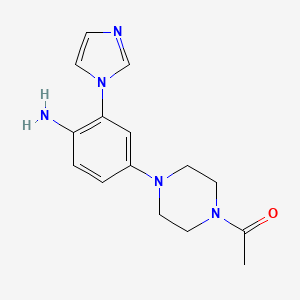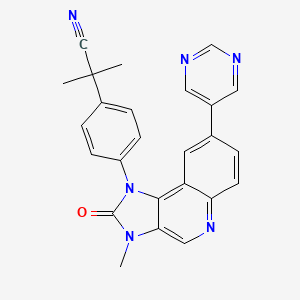
PYSOCA Substrate-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PYSOCA Substrate-1 is a BBB-permeable substrate of pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) which acts as a selective class I HDAC inhibitor.
Aplicaciones Científicas De Investigación
Blood-Brain Barrier Transport and HDAC Inhibition
PYSOCA Substrate-1, as a derivative of pyrilamine, has been identified as a selective class I histone deacetylase (HDAC) inhibitor. A study by Hiranaka et al. (2018) found that introducing a pyrilamine moiety to benzamide type HDAC inhibitors maintains selective class I HDAC inhibitory activity while increasing blood-brain barrier permeability. This research suggests that this compound, as a pyrilamine derivative, can be used for developing HDAC inhibitors with increased permeability to the brain (Hiranaka et al., 2018).
Chromogenic Substrate for Enzyme Analysis
In a different application, a study by Richards et al. (1990) demonstrated the use of a substrate similar to this compound as a chromogenic substrate for HIV-1 proteinase. This substrate was effective for spectrophotometric assays and helped characterize the proteinase in terms of pH dependence, ionic strength dependence, and response to competitive inhibitors (Richards et al., 1990).
Enzyme Kinetics and Bio-Electrochemical Applications
Furthermore, studies on enzyme kinetics and bio-electrochemical applications have also been conducted. For instance, Lu and Yeung (2007) explored enzyme kinetics using a microanalytical method involving enzyme immobilization on substrates for in situ detection of products, which could be relevant for this compound applications (Lu & Yeung, 2007).
Propiedades
Fórmula molecular |
C24H29N5O2 |
|---|---|
Peso molecular |
419.53 |
Nombre IUPAC |
N-(2-Aminophenyl)-6-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)nicotinamide |
InChI |
InChI=1S/C24H29N5O2/c1-28(2)14-15-29(17-18-8-11-20(31-3)12-9-18)23-13-10-19(16-26-23)24(30)27-22-7-5-4-6-21(22)25/h4-13,16H,14-15,17,25H2,1-3H3,(H,27,30) |
Clave InChI |
XRDCTVBYPFNFSI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)C2=CN=C(N(CCN(C)C)CC3=CC=C(OC)C=C3)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PYSOCA Substrate-1; PYSOCA Substrate 1; PYSOCA Substrate1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)
![N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide](/img/structure/B1193381.png)

